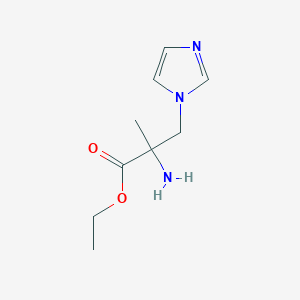

Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate

Description

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is an ester derivative featuring a branched propanoate backbone substituted with an amino group and a 1H-imidazole ring. The compound’s molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-imidazol-1-yl-2-methylpropanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)6-12-5-4-11-7-12/h4-5,7H,3,6,10H2,1-2H3 |

InChI Key |

UMNKRFQLISLRKE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CN1C=CN=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution of Ethyl 2-Bromo-2-Methylpropanoate with Imidazole

One of the most straightforward methods involves the nucleophilic substitution of ethyl 2-bromo-2-methylpropanoate with imidazole . The key steps are:

-

- Ethyl 2-bromo-2-methylpropanoate

- Imidazole

-

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Temperature: 80–120°C

- Duration: 12–24 hours

-

- The imidazole acts as a nucleophile, attacking the electrophilic carbon bonded to bromine, displacing the bromide ion via an SN2 mechanism, resulting in the formation of Ethyl 2-Amino-3-(1H-Imidazol-1-Yl)-2-Methylpropanoate .

Multi-step Synthesis via Imidazole Alkylation

An alternative approach involves the alkylation of imidazole with a suitable activated intermediate:

Step 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester via solvent-free or solvent-mediated alkylation of imidazole with tert-butyl chloroacetate, catalyzed by potassium carbonate or similar bases.

Step 2: Hydrolysis of the ester to obtain imidazol-1-yl-acetic acid .

Step 3: Coupling of the imidazole derivative with the methylated propanoate backbone, possibly through amidation or esterification, to yield the target compound.

This multi-step process, as detailed in recent literature, emphasizes environmentally friendly, solvent-free conditions, reducing hazardous waste and improving sustainability.

Industrial and Laboratory-Scale Methods

Solvent-Free Synthesis

Recent advances have demonstrated the feasibility of solvent-free synthesis for imidazole derivatives, including imidazol-1-yl-acetic acid hydrochloride , which can be adapted for the target compound. The process involves:

- Mixing imidazole with tert-butyl chloroacetate in solid form.

- Catalyzing the reaction with potassium carbonate at low temperatures (~0–60°C).

- Isolating the ester via filtration and subsequent hydrolysis.

This environmentally friendly method minimizes the use of volatile organic compounds (VOCs) and aligns with green chemistry principles.

Continuous Flow Synthesis

Scaling up the process employs continuous flow reactors, which enhance reaction control, safety, and yield. The key parameters include:

| Parameter | Conditions | Reference/Source |

|---|---|---|

| Temperature | 80–120°C | , |

| Solvent | DMF, DMSO (or solvent-free) | , |

| Base | K₂CO₃, NaH | , |

| Reaction Time | 12–24 hours | , |

| Scale | Laboratory to industrial scale | , |

Key Research Findings and Data

Summary of Preparation Strategies

| Methodology | Advantages | Disadvantages | Suitability |

|---|---|---|---|

| Nucleophilic substitution in polar aprotic solvents | High yield, straightforward | Use of organic solvents, environmental concerns | Laboratory, small-scale |

| Solvent-free alkylation | Eco-friendly, scalable | Requires precise control | Industrial, large-scale |

| Continuous flow synthesis | Efficient, safe, scalable | Equipment investment | Industrial, commercial production |

Chemical Reactions Analysis

Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, such as Cu (II) and Ag, and oxidizing agents like tert-butyl nitrite . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole derivatives with potential biological activities .

Scientific Research Applications

Ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . They are also used in the development of drugs for treating conditions such as rheumatoid arthritis, ulcers, and infectious diseases . In industry, these compounds are utilized in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with the synthesis of nucleic acids and proteins . The exact mechanism depends on the specific biological activity being targeted, but it generally involves binding to active sites on enzymes or receptors, thereby blocking their function and leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate and its analogs:

Physicochemical Properties

- Lipophilicity : The ethyl ester group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to the amide (logP ~0.5–1.0), favoring blood-brain barrier penetration.

Biological Activity

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate is a biologically significant compound characterized by its imidazole ring structure, which is prevalent in many bioactive molecules. This compound has been studied for its potential applications in medicinal chemistry and various biological systems due to its unique structural features.

Structural Characteristics

The compound has the following molecular formula:

- Molecular Formula : C9H14N2O2

- CAS Number : 1249164-90-6

The presence of an imidazole moiety contributes to its biological activity, particularly in interactions with metal ions and enzyme active sites. The structural features of this compound can influence its solubility, stability, and interactions with biological targets.

| Property | Value |

|---|---|

| Boiling Point | 125°C @ 0.4 mm Hg |

| Melting Point | 62°C |

| Purity | 95% |

Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that imidazole derivatives can inhibit the growth of various bacteria and fungi. The compound's ability to chelate metal ions may enhance its antimicrobial properties by modulating enzyme activities critical for microbial survival.

- Enzyme Inhibition : The imidazole ring's coordination with metal ions allows this compound to potentially act as an enzyme inhibitor. This property is particularly relevant in metabolic pathways where metal-dependent enzymes play crucial roles .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of cellular processes through metal ion chelation.

- Enzyme Modulation : Investigations into the compound's interaction with specific enzymes have shown that it can modulate enzyme activity, potentially influencing metabolic pathways associated with diseases such as diabetes and neurodegenerative disorders .

- Pharmacological Applications : There is ongoing research into the use of this compound in pharmaceutical formulations aimed at treating conditions related to enzyme dysfunction and microbial infections. Its structural similarity to other biologically active compounds suggests potential for further development in medicinal chemistry .

Comparative Analysis with Similar Compounds

The biological activity of ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate can be compared with other imidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(1H-imidazol-1-yl)propanoate | Similar imidazole structure | Antimicrobial |

| Methyl 2-(1H-imidazol-1-yl)propanoate | Variation in alkyl group (methyl instead of ethyl) | Enzyme inhibition |

| Ethyl 2-(1H-imidazol-1-yl)butanoate | Longer carbon chain compared to target | Potentially similar activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Nucleophilic Substitution : React ethyl 3-bromo-2-methylpropanoate derivatives with imidazole under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) enhance reaction kinetics .

- Purification : Use recrystallization (e.g., ice-cold water or ethanol) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (chloroform:methanol, 6:1 v/v) .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DMF/DMSO |

| Temperature | 60–80°C |

| Catalyst | K₂CO₃/NaH |

| Reaction Time | 12–24 hrs |

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify imidazole ring protons (δ 7.0–7.5 ppm), ester carbonyl (δ 165–175 ppm), and methylamino groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 225–226 [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Validate geometry with R-factor < 0.05 .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies involving this compound?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature). Include positive controls (e.g., known receptor agonists/antagonists) .

- Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to account for variability. Replicate experiments across independent labs .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (Kd values) .

Q. What computational strategies are suitable for predicting target interactions and pharmacokinetic properties of this compound?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrogen bonding with imidazole nitrogen and steric fit .

- ADMET Prediction : Employ SwissADME or ADMETlab to estimate bioavailability (%F), blood-brain barrier permeability, and toxicity (e.g., Ames test predictions) .

- Example Output :

| Property | Prediction |

|---|---|

| LogP | 1.8–2.2 |

| H-bond Acceptors | 4 |

| CYP2D6 Inhibition | High |

Q. How can synthetic routes be modified to enhance stereochemical control or reduce byproduct formation?

- Optimization Strategies :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to direct stereochemistry at the methylamino group .

- Protecting Groups : Temporarily protect the imidazole nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired alkylation .

- Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How should discrepancies in reported enzymatic inhibition IC₅₀ values for this compound be resolved?

- Resolution Workflow :

Meta-Analysis : Compile data from multiple studies (e.g., PubChem, ChEMBL) and identify outliers using Grubbs’ test .

Experimental Replication : Reassess IC₅₀ under standardized conditions (e.g., 37°C, pH 7.4) using fluorescence-based assays .

Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or isomeric variations .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications of this compound most significantly impact its antimicrobial activity?

- Key Modifications :

- Imidazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to enhance binding to microbial DNA gyrase .

- Ester Hydrolysis : Replace ethyl ester with methyl to increase solubility and bioavailability .

- SAR Table :

| Modification | MIC (μg/mL) vs. E. coli |

|---|---|

| Parent Compound | 16 |

| 4-Cl-Imidazole | 4 |

| Methyl Ester | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.